molecular formula C10H12Cl3NO2S B3238814 (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride CAS No. 1417789-27-5

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride

Cat. No. B3238814
CAS RN: 1417789-27-5
M. Wt: 316.6 g/mol
InChI Key: GDNCPORJJOWQAW-QRPNPIFTSA-N
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Description

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine signaling pathways.

Mechanism of Action

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride selectively binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine. This results in the inhibition of downstream signaling pathways that are regulated by the receptor. The precise mechanism of action of (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride is still not fully understood and is an area of ongoing research.
Biochemical and physiological effects:
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of cardiovascular function, neurotransmitter release, and inflammation. (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride has also been shown to modulate the activity of ion channels and other signaling pathways in various cell types.

Advantages and Limitations for Lab Experiments

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride is a highly selective antagonist of the adenosine A1 receptor, which makes it an ideal tool for studying the physiological and biochemical effects of adenosine signaling pathways. However, its high selectivity also limits its use in studying the role of other adenosine receptor subtypes. Additionally, (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride has a relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride. One area of interest is the development of more potent and selective antagonists of the adenosine A1 receptor. Another area of research is the investigation of the role of adenosine signaling pathways in the regulation of immune function and inflammation. Additionally, there is ongoing research on the potential therapeutic applications of adenosine receptor antagonists in the treatment of various diseases, including cardiovascular disease and cancer.

Scientific Research Applications

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown to play a critical role in regulating cardiovascular function, neurotransmitter release, and inflammation. (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride has also been used to investigate the effects of caffeine on adenosine signaling pathways.

properties

IUPAC Name

(3S)-3-(2,4-dichlorophenyl)sulfonylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S.ClH/c11-7-1-2-10(9(12)5-7)16(14,15)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNCPORJJOWQAW-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride
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(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride
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(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride
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(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride

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